molecular formula C19H22FN3O2 B6140428 1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone

1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone

Cat. No. B6140428
M. Wt: 343.4 g/mol
InChI Key: IMILRESLVZUXLZ-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone is a synthetic compound that belongs to the class of piperidinone derivatives. This compound has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone is not fully understood. However, studies have shown that it inhibits the activity of several enzymes and signaling pathways involved in inflammation, cancer, and viral replication. It has also been shown to modulate the activity of several neurotransmitters and receptors in the brain, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It has also been shown to inhibit the activity of several kinases involved in cancer cell proliferation and survival, such as Akt and ERK. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential as a therapeutic agent, which provides a strong scientific basis for further research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a treatment for viral infections, such as HIV and hepatitis C virus. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone involves several steps. The first step is the reaction of 4-fluorobenzyl bromide with 3-pyridinemethanol in the presence of potassium carbonate to form 4-fluorobenzyl 3-pyridinemethanol. The second step involves the reaction of 4-fluorobenzyl 3-pyridinemethanol with 1-(3-chloropropyl)-3-hydroxy-2-piperidinone in the presence of sodium hydride to yield 1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone.

Scientific Research Applications

1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[(pyridin-3-ylmethylamino)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-17-6-4-15(5-7-17)13-23-10-2-8-19(25,18(23)24)14-22-12-16-3-1-9-21-11-16/h1,3-7,9,11,22,25H,2,8,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMILRESLVZUXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CNCC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone

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